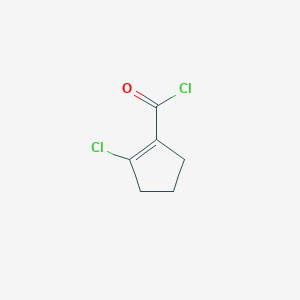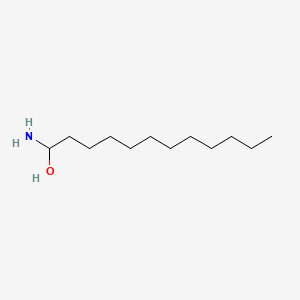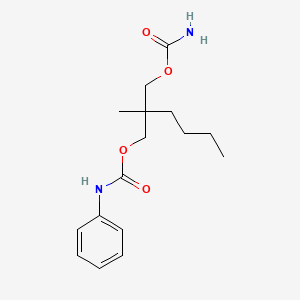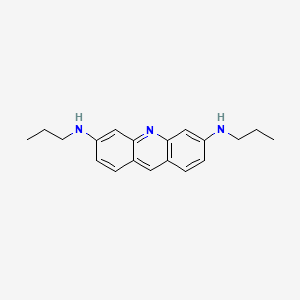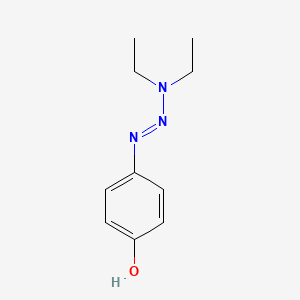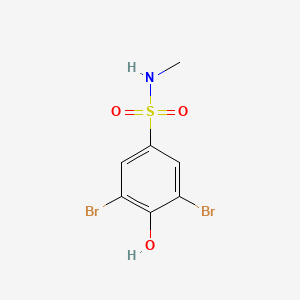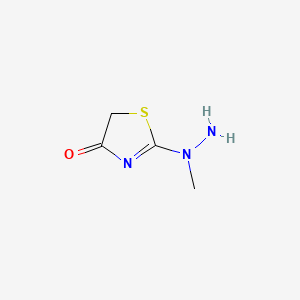
4(5H)-Thiazolone, 2-(1-methylhydrazino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(5H)-Thiazolone, 2-(1-methylhydrazino)- is a heterocyclic compound that features a thiazolone ring substituted with a 1-methylhydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- typically involves the reaction of thiazolone derivatives with methylhydrazine. One common method includes the cyclization of a hydrazide derivative with various triethyl ortho-esters . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Applications De Recherche Scientifique
4(5H)-Thiazolone, 2-(1-methylhydrazino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
- 2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide : Shares the 1-methylhydrazino group but has an imidazole ring instead of a thiazolone ring.
- 2-(1-Methylhydrazino)-4,6-di-1-pyrrolidinyl-1,3,5-triazine: Contains a triazine ring with similar substituents.
Uniqueness: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
34544-69-9 |
|---|---|
Formule moléculaire |
C4H7N3OS |
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
2-[amino(methyl)amino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)4-6-3(8)2-9-4/h2,5H2,1H3 |
Clé InChI |
PIEAUKSLZUCGQX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC(=O)CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




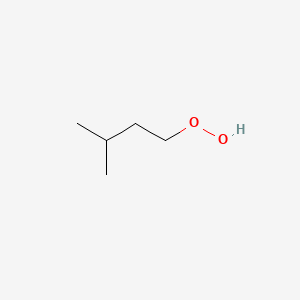
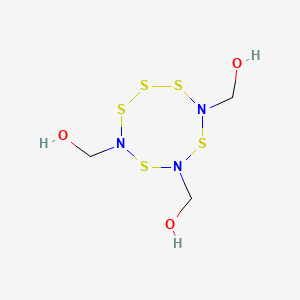
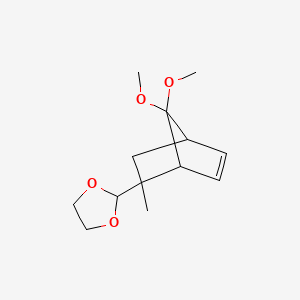
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
